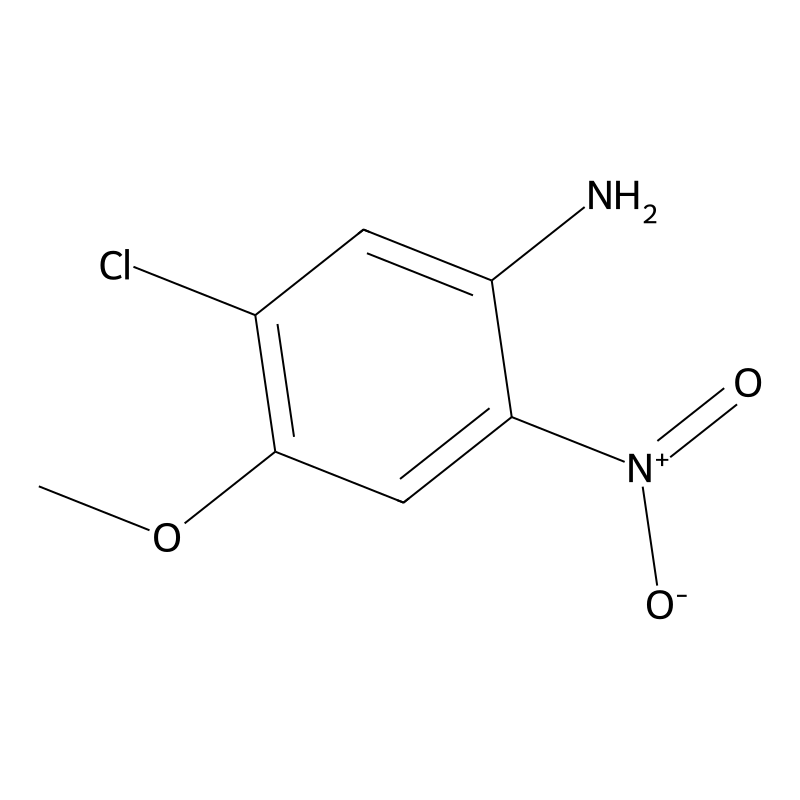

5-Chloro-4-methoxy-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optical Applications

Scientific Field: Materials Science and Optics

Methods of Application/Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method The crystal’s properties were analyzed using single crystal X-ray diffraction (XRD), powder XRD, Fourier transform infrared (FTIR), FT-Raman spectral analyses, UV–Vis-NIR studies, photoluminescence analysis, thermal (TG/DTA) analyses, and dielectric properties analysis

Results/Outcomes: The grown crystal belongs to an orthorhombic crystal system with unit cell parameters a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° The high-intensity emission peak was observed around 599 nm The kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) were calculated

Synthesis of Dyes and Pigments

Scientific Field: Organic Chemistry.

Summary of the Application: 4-Methoxy-2-nitroaniline is used as an intermediate in the synthesis of dyes and pigments.

Results/Outcomes: The outcomes of this application are the production of various dyes and pigments.

Nonlinear Optics

Methods of Application/Experimental Procedures: The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser

Synthesis of Trinitro Derivatives

Summary of the Application: 4-Methoxy-2-nitroaniline can be used in the preparation of 1,3,5-trinitrobenzene.

Results/Outcomes: The outcomes of this application are the production of 1,3,5-trinitrobenzene.

Molluscicidal Agent

Scientific Field: Biochemistry.

Summary of the Application: 4-Methoxy-2-nitroaniline has been shown to act as a molluscicidal agent.

Hemolytic Anemia Studies

Scientific Field: Medical Research.

Summary of the Application: 4-Methoxy-2-nitroaniline has been used in hemolytic anemia studies.

5-Chloro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula CHClNO. This compound is a derivative of aniline, characterized by a chlorine atom at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position of the aromatic ring. The presence of these substituents significantly influences its chemical properties and biological activities, making it a compound of interest in various fields, including organic synthesis and materials science.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or through catalytic hydrogenation.

- Substitution: The chlorine atom can be substituted by other nucleophiles via nucleophilic aromatic substitution reactions.

- Oxidation: The methoxy group may be oxidized to a carbonyl group under strong oxidative conditions.

Common reagents for these reactions include iron powder and hydrochloric acid for reduction, sodium methoxide for substitution, and potassium permanganate or chromium trioxide for oxidation.

Compounds containing nitroaniline groups are known to interact with various enzymes and proteins within biological systems. Specifically, 5-Chloro-4-methoxy-2-nitroaniline has been shown to participate in biochemical processes that involve the release of nitrite ions, chloride ions, and ammonia in growth media. Its unique structure allows for significant electronic delocalization, which can enhance its reactivity and biological interactions.

The synthesis of 5-Chloro-4-methoxy-2-nitroaniline typically involves multiple steps starting from readily available precursors. A common method includes:

- Nitration: The precursor, 5-chloro-2-methoxyaniline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve the desired purity .

In industrial applications, continuous flow reactors may be employed to scale up production while optimizing reaction conditions to minimize by-products.

5-Chloro-4-methoxy-2-nitroaniline serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceutical compounds and agrochemicals. For instance, it has been used in synthesizing histone deacetylase inhibitors and other biologically active molecules. Its unique structure also makes it suitable for applications in materials science .

Research on interaction studies involving 5-Chloro-4-methoxy-2-nitroaniline focuses on its biochemical pathways and mechanisms of action. The compound's ability to release reactive species such as nitrite ions suggests potential roles in signaling pathways within cells. Additionally, its interactions with enzymes could provide insights into its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 5-Chloro-4-methoxy-2-nitroaniline. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-2-nitroaniline | Lacks chlorine substituent | May exhibit different reactivity due to missing chlorine |

| 5-Chloro-2-nitroaniline | Lacks methoxy group | Affects solubility and chemical properties |

| 5-Chloro-4-methyl-2-nitroaniline | Contains methyl instead of methoxy | Alters electronic properties and reactivity |

The uniqueness of 5-Chloro-4-methoxy-2-nitroaniline lies in its combination of both chlorine and methoxy substituents, which together influence its chemical reactivity and biological activity more significantly than its analogs .